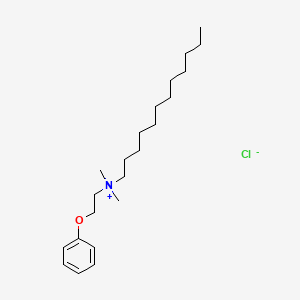
Pyridine, 4,4'-thiobis[2,3,5,6-tetrafluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 4,4’-thiobis[2,3,5,6-tetrafluoro- is a fluorinated heterocyclic compound that features a pyridine ring substituted with fluorine atoms and a sulfur bridge connecting two pyridine units
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 4,4’-thiobis[2,3,5,6-tetrafluoro- typically involves the nucleophilic substitution of pentafluoropyridine with appropriate nucleophiles. For example, the reaction of pentafluoropyridine with malononitrile under basic conditions (using potassium carbonate in dimethylformamide at reflux) yields 4-substituted 2,3,5,6-tetrafluoropyridine derivatives . The sulfur bridge can be introduced through further reactions involving thiol compounds.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: Pyridine, 4,4’-thiobis[2,3,5,6-tetrafluoro- undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the pyridine ring can be substituted by nucleophiles such as malononitrile, piperazine, and tetrazole-5-thiol.
Oxidation and Reduction:
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium carbonate in dimethylformamide at reflux.
Oxidation and Reduction: Specific reagents and conditions would depend on the desired transformation and the functional groups present.
Major Products:
Nucleophilic Substitution: 4-substituted 2,3,5,6-tetrafluoropyridine derivatives.
Scientific Research Applications
Pyridine, 4,4’-thiobis[2,3,5,6-tetrafluoro- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex fluorinated heterocycles and as a reagent in various organic transformations.
Medicine: Investigated for its potential therapeutic properties, although specific examples are limited.
Industry: Used in the development of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of Pyridine, 4,4’-thiobis[2,3,5,6-tetrafluoro- is not well-documented. its effects are likely mediated through interactions with biological targets, such as enzymes or receptors, due to its fluorinated pyridine structure. The sulfur bridge may also play a role in modulating its activity and interactions.
Comparison with Similar Compounds
Pentafluoropyridine: A precursor in the synthesis of Pyridine, 4,4’-thiobis[2,3,5,6-tetrafluoro-.
2,3,5,6-Tetrafluoropyridine: A related compound with similar fluorination but without the sulfur bridge.
Uniqueness: Pyridine, 4,4’-thiobis[2,3,5,6-tetrafluoro- is unique due to the presence of the sulfur bridge connecting two fluorinated pyridine units
Properties
CAS No. |
19847-40-6 |
|---|---|
Molecular Formula |
C10F8N2S |
Molecular Weight |
332.17 g/mol |
IUPAC Name |
2,3,5,6-tetrafluoro-4-(2,3,5,6-tetrafluoropyridin-4-yl)sulfanylpyridine |
InChI |
InChI=1S/C10F8N2S/c11-1-5(2(12)8(16)19-7(1)15)21-6-3(13)9(17)20-10(18)4(6)14 |
InChI Key |
LGOLEKBGIYYHID-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(N=C1F)F)F)SC2=C(C(=NC(=C2F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


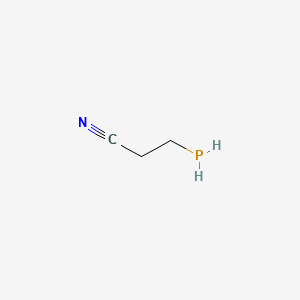
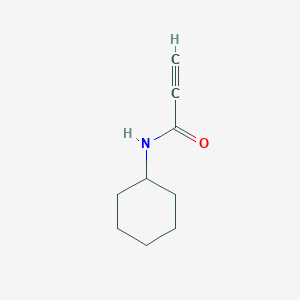
![Pyridinium, 1-[(dodecyloxy)methyl]-, chloride](/img/structure/B14718420.png)

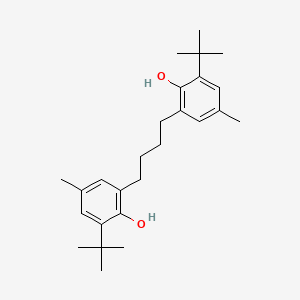
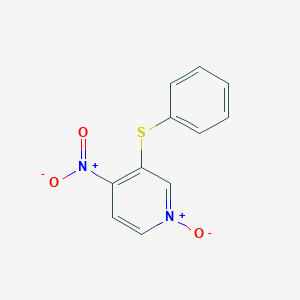

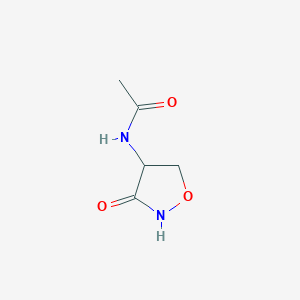
![N,N-Dimethyl-2-[(4-nitrophenyl)(phenyl)methoxy]ethan-1-amine](/img/structure/B14718459.png)
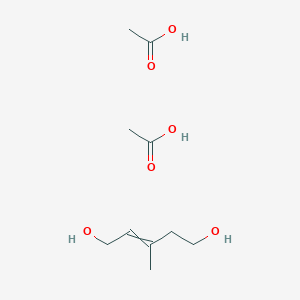
![2-Methyl[1,3]thiazolo[3,2-a]pyridin-4-ium perchlorate](/img/structure/B14718470.png)
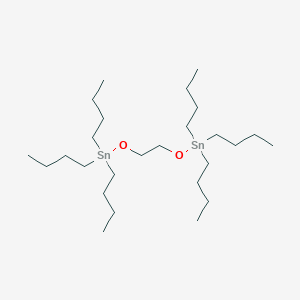
![Chloro[3-(ethoxycarbonyl)phenyl]mercury](/img/structure/B14718481.png)
